molecular formula C6H14ClNO2 B3007622 L-Alanine isopropyl ester hydrochloride CAS No. 39825-33-7

L-Alanine isopropyl ester hydrochloride

Cat. No.: B3007622
CAS No.: 39825-33-7
M. Wt: 167.63
InChI Key: YAQKNCSWDMGPOY-UHFFFAOYSA-N
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Description

L-Alanine isopropyl ester hydrochloride is a derivative of the amino acid L-alanine. It is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. This compound is known for its role in the synthesis of various drugs and its utility in biochemical research.

Mechanism of Action

Target of Action

It is known to be an effective chiral auxiliary , which means it can be used to control the stereochemistry of a reaction. This suggests that it may interact with a variety of molecular targets, depending on the specific reaction context.

Mode of Action

As a chiral auxiliary, it likely interacts with its targets to influence the stereochemical outcome of reactions

Biochemical Pathways

It is used in the synthesis of anti-hepatitis c virus prodrugs based on imidazotriazine and pyrrolotriazine molecules . This suggests that it may play a role in the biochemical pathways related to these compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Alanine isopropyl ester hydrochloride is limited. It is known that the compound is soluble in water and organic solvents such as ethanol and dichloromethane , which could influence its absorption and distribution

Result of Action

Its use in the synthesis of anti-hepatitis c virus prodrugs suggests that it may contribute to the antiviral activity of these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability. Additionally, it should be stored in an inert atmosphere , suggesting that exposure to certain gases could alter its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine isopropyl ester hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-alanine with isopropanol in the presence of hydrochloric acid. This esterification reaction typically requires controlled conditions, such as low temperatures and specific reaction times, to ensure high yields and purity .

Another method involves the use of triphosgene for ring closure, followed by ring opening with isopropanol under acidic conditions to form the ester. This method is advantageous due to its mild reaction conditions and the avoidance of highly irritating raw materials like thionyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are designed to maximize yield and minimize costs. The use of continuous flow reactors and automated systems helps achieve consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

L-Alanine isopropyl ester hydrochloride undergoes various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, isopropanol, and triphosgene. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include L-alanine, isopropanol, and various ester derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

L-Alanine isopropyl ester hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Alanine isopropyl ester hydrochloride can be compared with other amino acid esters, such as:

  • L-Alanine ethyl ester hydrochloride
  • L-Alanine methyl ester hydrochloride
  • L-Tryptophan isopropyl ester hydrochloride

These compounds share similar chemical properties and applications but differ in their ester groups and specific uses. This compound is unique due to its specific ester group, which influences its reactivity and suitability for certain synthetic applications .

Properties

IUPAC Name

propan-2-yl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKNCSWDMGPOY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960388, DTXSID001347097
Record name Propan-2-yl alaninate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine isopropyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62062-65-1, 39825-33-7
Record name L-Alanine isopropyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62062-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl L-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine isopropyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl L-alaninate hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903
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Record name Isopropyl L-alaninate Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL L-ALANINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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